4-(2-Aminoethyl)-2,6-diiodophenol
Overview
Description
3,5-Diiodotyramine is a chemical compound with significant biological and industrial relevance. It is a derivative of tyramine, a naturally occurring monoamine compound, with two iodine atoms attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diiodotyramine can be synthesized through several methods, including the iodination of tyramine. The reaction typically involves the use of iodine or iodine-containing reagents under controlled conditions to ensure the selective addition of iodine atoms to the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of 3,5-diiodotyramine involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often employing advanced chemical engineering techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodotyramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its transformation into other compounds and its use in different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenation reagents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various iodinated derivatives and other compounds that are useful in scientific research and industrial applications.
Scientific Research Applications
3,5-Diiodotyramine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other iodinated compounds.
Biology: It plays a role in the study of thyroid hormone metabolism and its effects on biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of thyroid-related disorders.
Industry: It is used in the production of dietary supplements and other iodine-containing products.
Mechanism of Action
The mechanism by which 3,5-diiodotyramine exerts its effects involves its interaction with thyroid hormone receptors and its role in the synthesis of thyroid hormones. The compound influences various molecular targets and pathways, including those involved in metabolism and energy regulation.
Comparison with Similar Compounds
3,5-Diiodotyramine is similar to other iodinated tyramine derivatives, such as monoiodotyramine and diiodotyrosine. its unique structure and properties make it distinct in its applications and effects. The comparison highlights its potential advantages in specific scientific and industrial contexts.
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Properties
IUPAC Name |
4-(2-aminoethyl)-2,6-diiodophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I2NO/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,12H,1-2,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPBOGJKHATGJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I2NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295123 | |
Record name | Diiodotyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.97 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370-00-3 | |
Record name | 3,5-Diiodotyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diiodotyramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diiodotyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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